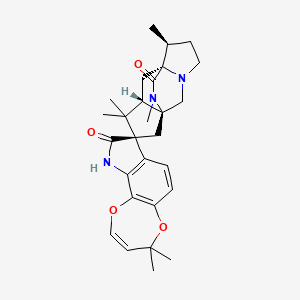

Paraherquamide E

Description

Paraherquamide E has been reported in Penicillium dierckxii, Penicillium charlesii, and other organisms with data available.

Structure

3D Structure

Properties

IUPAC Name |

(1'S,6'S,7'R,8R,9'S)-4,4,6',10',10',13'-hexamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35N3O4/c1-16-9-11-31-15-26-14-27(25(4,5)19(26)13-28(16,31)23(33)30(26)6)17-7-8-18-21(20(17)29-22(27)32)34-12-10-24(2,3)35-18/h7-8,10,12,16,19H,9,11,13-15H2,1-6H3,(H,29,32)/t16-,19-,26+,27+,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNXXZRQPTAQILV-PYGUQFFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN2C13CC4C(C5(CC4(C2)N(C3=O)C)C6=C(C7=C(C=C6)OC(C=CO7)(C)C)NC5=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCN2[C@]13C[C@@H]4[C@](C2)(C[C@@]5(C4(C)C)C6=C(C7=C(C=C6)OC(C=CO7)(C)C)NC5=O)N(C3=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery of Paraherquamide E from Aspergillus aculeatus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paraherquamide E, a complex indole alkaloid, has emerged as a significant natural product with potent biological activities. Isolated from the fungus Aspergillus aculeatus, this compound belongs to the broader class of paraherquamides, which are known for their anthelmintic and insecticidal properties. This technical guide provides an in-depth overview of the discovery of this compound, detailing its isolation, structural elucidation, and proposed mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, drug discovery, and related fields.

Discovery and Bioactivity-Guided Isolation

This compound was discovered as part of a bioactivity-guided isolation effort from the endophytic fungus Aspergillus aculeatus strain GC-147-5. The initial screening of the fungal extract revealed significant insecticidal activity against the Asian citrus psyllid (Diaphorina citri), a major agricultural pest. This prompted a systematic fractionation of the crude extract to isolate the active constituents.

Experimental Protocols

1. Fungal Culture and Extraction:

-

Aspergillus aculeatus GC-147-5 was cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) under static or shaking conditions at a controlled temperature (typically 25-28°C) for a period of 14-21 days.

-

The fungal mycelia and broth were separated by filtration. The culture broth was then extracted exhaustively with an organic solvent such as ethyl acetate.

-

The organic extracts were combined and concentrated under reduced pressure to yield a crude extract.

2. Bioactivity-Guided Fractionation:

-

The crude extract was subjected to preliminary fractionation using a combination of chromatographic techniques. A common approach involves initial separation by vacuum liquid chromatography (VLC) or column chromatography over silica gel.

-

A step-wise gradient of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol mixtures) was used to elute different fractions.

-

Each fraction was tested for its insecticidal activity against the Asian citrus psyllid. The most active fractions were selected for further purification.

3. Purification of this compound:

-

The active fractions were further purified using repeated column chromatography, often employing different stationary phases like Sephadex LH-20 to separate compounds based on size and polarity.

-

Final purification was typically achieved by high-performance liquid chromatography (HPLC), often using a reversed-phase C18 column with a mobile phase consisting of a gradient of acetonitrile and water.

-

The purity of the isolated this compound was confirmed by analytical HPLC and thin-layer chromatography (TLC).

The following diagram illustrates a general workflow for the bioactivity-guided isolation of this compound.

Structural Elucidation

The chemical structure of this compound was elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Experimental Protocols

1. Spectroscopic Analysis:

-

NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra were acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the exact mass and molecular formula of the compound. Tandem mass spectrometry (MS/MS) experiments were performed to obtain fragmentation patterns, which provided further structural information.

While the specific spectral data for this compound from the initial discovery is not fully detailed in the primary literature, the general approach involves the comprehensive analysis of these spectra to piece together the complex polycyclic structure. The correlations observed in the 2D NMR spectra are crucial for establishing the connectivity of protons and carbons within the molecule.

Quantitative Data

The biological activity and physical-chemical properties of this compound have been quantified in several studies.

| Property | Value | Reference |

| Insecticidal Activity | ||

| LD₅₀ (Asian citrus psyllid, 12h) | 29.08 µg/mL | [1] |

| LD₅₀ (Asian citrus psyllid, 24h) | 19.93 µg/mL | [1] |

Biosynthetic Pathway

The biosynthesis of paraherquamide alkaloids in Aspergillus species is a complex process involving several key enzymes. While the specific pathway for this compound has not been fully elucidated, a general pathway for the paraherquamide family has been proposed. This pathway involves the condensation of amino acid precursors by a non-ribosomal peptide synthetase (NRPS), followed by prenylation and a key intramolecular Diels-Alder reaction to form the characteristic bicyclo[2.2.2]diazaoctane core.

The following diagram outlines the proposed general biosynthetic pathway for paraherquamide alkaloids.

Mechanism of Action

Investigations into the insecticidal mechanism of this compound have revealed a multi-faceted mode of action that disrupts key physiological processes in insects. The primary targets appear to be fatty acid synthesis and vitellogenin production, both of which are critical for insect survival and reproduction.[1]

Inhibition of Fatty Acid Synthesis

This compound has been shown to disrupt fatty acid synthesis in insects.[1] This likely involves the inhibition of key enzymes in the fatty acid biosynthesis pathway, such as acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS). By inhibiting these enzymes, this compound prevents the production of essential fatty acids required for energy storage, cell membrane integrity, and the synthesis of other vital molecules.

The diagram below illustrates the general pathway of fatty acid synthesis and the proposed point of inhibition by this compound.

Inhibition of Vitellogenin Production

Vitellogenin is a yolk protein precursor that is essential for egg development in female insects. Its production is tightly regulated by hormonal signaling pathways, primarily involving juvenile hormone (JH). This compound has been found to inhibit the production of vitellogenin, leading to ovarian abnormalities and reduced fecundity in treated insects.[1] This suggests that this compound may interfere with the juvenile hormone signaling pathway that controls vitellogenin gene expression in the fat body.

The following diagram depicts a simplified vitellogenesis signaling pathway and the proposed inhibitory action of this compound.

Conclusion

The discovery of this compound from Aspergillus aculeatus highlights the vast potential of endophytic fungi as a source of novel bioactive compounds. Its potent insecticidal activity, coupled with a unique mode of action, makes it a promising candidate for the development of new and environmentally friendly pest management agents. Further research is warranted to fully elucidate its biosynthetic pathway, refine its mechanism of action, and explore its potential applications in agriculture and veterinary medicine. This technical guide provides a foundational understanding for scientists and researchers to build upon in their future investigations of this fascinating natural product.

References

Aherquamide E: A Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aherquamide E is a complex indole alkaloid belonging to the paraherquamide class of natural products. These compounds have garnered significant interest within the scientific community due to their potent and broad-spectrum antiparasitic activities. This technical guide provides an in-depth overview of the natural source of aherquamide E and the detailed methodologies for its isolation and characterization, based on seminal studies in the field. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, drug discovery, and parasitology.

Natural Source

Aherquamide E, along with a series of related analogues, is a secondary metabolite produced by the filamentous fungus Penicillium charlesii (ATCC 20841).[1][2] This fungus serves as the primary natural source for the production and subsequent isolation of these complex bioactive molecules.

Fermentation and Production

The production of aherquamide E is achieved through the submerged fermentation of Penicillium charlesii. The following table summarizes the key parameters and components of the fermentation process.

| Parameter | Description |

| Organism | Penicillium charlesii (ATCC 20841) |

| Seed Medium | Corn steep liquor, tomato paste, oat flour, dextrose, and trace elements (FeSO4·7H2O, MnSO4·H2O, CuCl2·2H2O, CaCl2, H3BO3, (NH4)6Mo7O24·4H2O, ZnSO4·7H2O) |

| Production Medium | Similar to seed medium, with adjusted concentrations for optimal secondary metabolite production. |

| Fermentation Type | Submerged fermentation in shake flasks or larger fermenters. |

| Incubation Time | Typically several days, optimized for maximum yield of aherquamides. |

| Temperature | Controlled temperature suitable for Penicillium growth and secondary metabolism. |

| Agitation | Continuous agitation to ensure proper aeration and nutrient distribution. |

Isolation Protocol

The isolation of aherquamide E from the fermentation broth of Penicillium charlesii is a multi-step process involving extraction and a series of chromatographic separations. The general workflow is outlined below, followed by a detailed description of each step.

Experimental Workflow Diagram

References

- 1. Novel antinematodal and antiparasitic agents from Penicillium charlesii. II. Structure determination of paraherquamides B, C, D, E, F, and G - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel antinematodal and antiparasitic agents from Penicillium charlesii. I. Fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

No Direct Evidence Linking Paraherquamide E to Fatty Acid Synthesis Found in Scientific Literature

A comprehensive review of existing scientific research reveals no direct evidence or published studies on the effect of Paraherquamide E on fatty acid synthesis. The primary mechanism of action for the paraherquamide class of compounds is well-established as nicotinic acetylcholine receptor antagonism, which is central to their use as anthelmintic agents.

Currently, the body of scientific literature does not contain quantitative data, experimental protocols, or elucidated signaling pathways that would support the creation of an in-depth technical guide on the specific topic of this compound's influence on fatty acid synthesis. Searches for broader topics such as the effect of paraherquamides on lipid metabolism have also not yielded any relevant findings.

Established Mechanism of Action of Paraherquamides

The primary and well-documented mode of action for paraherquamide and its analogs is their function as cholinergic antagonists.[1][2] These compounds effectively block nicotinic acetylcholine receptors (nAChRs) in nematodes, leading to flaccid paralysis of the parasites.[1][3] This antagonistic action disrupts neuromuscular transmission in the worms, which is the basis for their potent anthelmintic activity.[1][4][5]

Studies have shown that paraherquamides, including derivatives like 2-deoxoparaherquamide, act as selective competitive antagonists at different subtypes of cholinergic receptors in parasitic nematodes.[2][6] This mechanism is distinct from other classes of anthelmintics, such as benzimidazoles and macrocyclic lactones, making paraherquamides a valuable tool against resistant parasite strains.[4][7]

The diagram below illustrates the established mechanism of action of paraherquamide.

Due to the absence of data on the effect of this compound on fatty acid synthesis, the core requirements of this request—including data tables, detailed experimental protocols, and signaling pathway diagrams related to this specific interaction—cannot be fulfilled at this time. Further research would be required to investigate any potential link between this compound and lipid metabolism.

References

- 1. Anthelmintic paraherquamides are cholinergic antagonists in gastrointestinal nematodes and mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Paraherquamide and 2-deoxy-paraherquamide distinguish cholinergic receptor subtypes in Ascaris muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Paraherquamides – A new hope and great expectations of anthelmintic agents: Computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anthelmintic activity of paraherquamide in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anthelmintic activity of paraherquamide in calves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Marcfortine and paraherquamide class of anthelmintics: discovery of PNU-141962 - PubMed [pubmed.ncbi.nlm.nih.gov]

Paraherquamide E inhibition of vitellogenin production

An in-depth review of the current scientific literature reveals no direct evidence or published research specifically detailing the inhibition of vitellogenin production by paraherquamide E. While paraherquamide and its derivatives are recognized for their anthelmintic properties, their mechanism of action is primarily characterized as antagonizing nicotinic acetylcholine receptors (nAChRs) in nematodes, leading to paralysis.[1] The existing body of research on vitellogenesis, the process of yolk protein production, extensively covers its regulation by hormonal and nutritional signaling pathways in various organisms, including the nematode Caenorhabditis elegans and numerous insect species, but does not establish a link to paraherquamide compounds.[2][3][4]

This compound: A Known Anthelmintic Agent

This compound belongs to a class of oxindole alkaloids produced by Penicillium species.[1] The primary mechanism of action for paraherquamides involves their function as antagonists of nicotinic acetylcholine receptors (nAChRs), particularly the levamisole-sensitive L-type nAChRs in nematodes.[1] This antagonism disrupts neuromuscular signaling, causing flaccid paralysis in parasitic worms.[1] The research on paraherquamide has predominantly focused on its potential as a novel anthelmintic to combat drug resistance in parasitic nematodes.[1]

Vitellogenesis: A Complex Regulatory Network

Vitellogenesis is a crucial process for the reproduction of oviparous animals, involving the synthesis of vitellogenins, which are yolk protein precursors.[2][3] In nematodes like C. elegans, vitellogenins are synthesized in the intestine and transported to the oocytes to provide nutrients for embryonic development.[2][5][6] The regulation of vitellogenin gene expression is intricate and influenced by various factors, including:

-

Hormonal Signaling: In insects, juvenile hormone (JH) and 20-hydroxyecdysone (20E) are key regulators of vitellogenesis.[3][4]

-

Nutritional Pathways: The insulin/IGF-1 signaling and TOR (Target of Rapamycin) pathways play a significant role in coordinating vitellogenesis with the nutritional status of the organism.

-

Transcriptional Regulation: Specific transcription factors are known to bind to the promoter regions of vitellogenin genes to control their expression.[2]

In crustaceans, vitellogenesis is under the negative regulation of a gonad-inhibiting hormone (GIH).[7]

Absence of a Direct Link

A thorough search of available scientific databases and literature provides no studies that have investigated or established a direct inhibitory effect of this compound on vitellogenin production. The distinct and well-documented mechanism of this compound as a nAChR antagonist does not inherently suggest a direct role in the hormonal or nutritional pathways that govern vitellogenesis.

Therefore, this technical guide cannot provide quantitative data, experimental protocols, or signaling pathway diagrams related to the specific topic of "" as there is no scientific basis for this interaction in the current literature. Further research would be required to investigate any potential, currently unknown, off-target effects of this compound on vitellogenesis.

References

- 1. Paraherquamides – A new hope and great expectations of anthelmintic agents: Computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vitellogenins - Yolk Gene Function and Regulation in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulatory Mechanisms of Vitellogenesis in Insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Regulatory Mechanisms of Vitellogenesis in Insects [frontiersin.org]

- 5. Production of YP170 Vitellogenins Promotes Intestinal Senescence in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Regulation of vitellogenin gene expression under the negative modulator, gonad-inhibiting hormone in Penaeus monodon - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Intricate Architecture of Paraherquamide E: A Technical Guide to its Structure Elucidation

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the structure elucidation of Paraherquamide E, a potent anthelmintic and insecticidal agent, has been compiled to serve as a vital resource for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth analysis of the spectroscopic and crystallographic data that were pivotal in determining the complex molecular architecture of this natural product.

This compound, a member of the oxindole alkaloid family, has garnered significant interest in the scientific community for its potential therapeutic applications. Understanding its precise three-dimensional structure is paramount for elucidating its mechanism of action and for the rational design of novel, more effective derivatives.

Physicochemical and Crystallographic Properties

This compound is an azaspiro compound with the molecular formula C₂₈H₃₅N₃O₄ and a molecular weight of 477.59 g/mol .[1] Its intricate structure has been definitively determined by single-crystal X-ray diffraction.

| Parameter | Value [1] |

| Molecular Formula | C₂₈H₃₅N₃O₄ |

| Molecular Weight | 477.59 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.5069 (2) |

| b (Å) | 16.0351 (8) |

| c (Å) | 23.9713 (11) |

| V (ų) | 2501.14 (19) |

| Z | 4 |

| Dx (Mg m⁻³) | 1.268 |

The molecular structure of this compound is characterized by a complex heptacyclic framework. This framework includes a unique diazabicyclo[2.2.2]octan-3-one unit, a cyclopentane ring, a 1,4-dioxepine ring, and two pyrrolidine rings.[1] The stereochemistry and connectivity of these rings contribute to the molecule's distinct biological activity.

Experimental Protocols

Isolation of this compound

This compound, along with other paraherquamide analogs, has been isolated from the endophytic fungus Aspergillus aculeatus GC-147-5.[1] A general bioactivity-guided isolation method is employed, which typically involves the following steps:

-

Fungal Culture: The fungus is cultivated in a suitable liquid or solid medium to encourage the production of secondary metabolites.

-

Extraction: The fungal biomass and culture broth are extracted with an organic solvent, such as ethyl acetate, to isolate the crude mixture of compounds.

-

Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques, including column chromatography (using silica gel or other stationary phases) and high-performance liquid chromatography (HPLC), to separate the individual compounds.

-

Bioassay-Guided Fractionation: Throughout the separation process, fractions are tested for their biological activity (e.g., insecticidal or anthelmintic) to guide the isolation of the active principles.

-

Purification: The fractions containing this compound are further purified using techniques like preparative HPLC to obtain the pure compound.

Structure Elucidation Methodologies

The definitive structure of this compound was established through a combination of spectroscopic and crystallographic techniques.

X-Ray Crystallography:

Single-crystal X-ray diffraction analysis was the cornerstone for the unambiguous determination of the three-dimensional structure of this compound.

-

Crystal Growth: Suitable single crystals of this compound were grown from an appropriate solvent system.

-

Data Collection: A Bruker SMART APEXII CCD area-detector diffractometer was used for data collection.[1]

-

Structure Solution and Refinement: The structure was solved using direct methods and refined on F².[1]

Visualizing the Structure Elucidation Workflow

The logical flow of the structure elucidation process for this compound can be visualized as follows:

Figure 1: Workflow for the isolation and structure elucidation of this compound.

Spectroscopic Data (Hypothetical Representation)

While the definitive structure was confirmed by X-ray crystallography, NMR and mass spectrometry are crucial for initial characterization and for verifying the structure in solution. The following tables represent the type of quantitative data that would be generated during this process.

Hypothetical ¹H NMR Data (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 3.50 | d | 8.0 |

| H-2 | 2.10 | m | |

| H-5 | 6.80 | d | 8.5 |

| H-6 | 7.20 | d | 8.5 |

| ... | ... | ... | ... |

Hypothetical ¹³C NMR Data (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 55.0 |

| C-2 | 35.2 |

| C-3a | 130.5 |

| C-4 | 110.1 |

| ... | ... |

Hypothetical ESI-MS/MS Fragmentation Data

| Precursor Ion (m/z) | Collision Energy (eV) | Product Ions (m/z) | Proposed Neutral Loss |

| 478.27 ([M+H]⁺) | 20 | 460.26, 432.26, 307.19 | H₂O, C₂H₄O, C₉H₁₃N₂O |

| 478.27 ([M+H]⁺) | 40 | 281.18, 253.15 | C₁₁H₁₅N₂O₂, C₁₃H₁₉N₂O₂ |

Logical Relationship in Spectroscopic Analysis

The interplay between different spectroscopic techniques is crucial for piecing together the molecular puzzle.

Figure 2: Logical flow of spectroscopic data interpretation for structure proposal.

This technical guide consolidates the key experimental findings and methodologies that have enabled the complete structural characterization of this compound. The detailed data and workflows presented herein are intended to facilitate further research into this promising class of natural products and to aid in the development of new therapeutic agents.

References

Paraherquamide E: A Technical Overview of Preliminary Toxicity Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paraherquamide E is a member of the paraherquamide class of oxindole alkaloids, which are natural products isolated from various species of Penicillium and other fungi. While the parent compound, Paraherquamide A, has been studied for its anthelmintic properties, this compound has recently garnered attention for its potent insecticidal activity. This technical guide provides a comprehensive overview of the currently available preliminary toxicity data for this compound, with a focus on its insecticidal effects due to the limited availability of public data on its mammalian toxicity. This document is intended to serve as a resource for researchers and professionals in drug development and crop protection.

Core Toxicity Data

The majority of available toxicity data for this compound pertains to its insecticidal activity, particularly against the Asian citrus psyllid (Diaphorina citri), a significant agricultural pest.

Quantitative Toxicity Data

The following table summarizes the key lethal dose (LD50) values for this compound against the Asian citrus psyllid.

| Species | Exposure Time | LD50 |

| Asian Citrus Psyllid (Diaphorina citri) | 12 hours | 29.08 μg/mL[1] |

| Asian Citrus Psyllid (Diaphorina citri) | 24 hours | 19.93 μg/mL[1] |

Notably, the same study that determined these LD50 values also reported that this compound exhibited negligible toxicity to the ladybug (Harmonia axyridis), a non-target insect species, suggesting a degree of selectivity in its insecticidal action[1].

At present, there is no publicly available data on the LD50 or IC50 of this compound in mammalian cell lines or in vivo animal models. For context, the related compound Paraherquamide A has an estimated oral LD50 of 14.9 mg/kg in male CD-1 mice[2]. However, it is crucial to note that this value cannot be directly extrapolated to this compound.

Mechanism of Action and Signaling Pathway

The toxic effects of the paraherquamide class of compounds, including this compound, are primarily attributed to their antagonistic action on nicotinic acetylcholine receptors (nAChRs)[3]. These receptors are crucial components of the central and peripheral nervous systems in both invertebrates and vertebrates.

Signaling Pathway of nAChR Antagonism

The binding of this compound to nAChRs blocks the influx of cations (primarily Na+ and Ca2+) that would normally be triggered by the binding of the neurotransmitter acetylcholine (ACh). This disruption of ion flow leads to a failure in nerve signal transmission, resulting in paralysis and, at sufficient concentrations, death.

Experimental Protocols

While the specific, detailed protocols for the toxicity testing of this compound are not fully available in the public domain, a general methodology for insecticidal bioassays can be described based on standard practices.

Insecticidal Bioassay (Leaf-Dip Method)

This method is commonly used to determine the toxicity of a compound to phytophagous insects like the Asian citrus psyllid.

-

Preparation of Test Solutions: this compound is dissolved in an appropriate solvent (e.g., acetone or dimethyl sulfoxide) and then diluted with water containing a surfactant (e.g., Triton X-100) to create a series of concentrations.

-

Leaf Treatment: Citrus leaves are dipped into the test solutions for a standardized period (e.g., 30 seconds) and then allowed to air dry. Control leaves are dipped in a solution containing only the solvent and surfactant.

-

Insect Exposure: Adult Asian citrus psyllids are placed in ventilated containers with the treated leaves.

-

Mortality Assessment: The number of dead psyllids is recorded at specified time points (e.g., 12 and 24 hours).

-

Data Analysis: The mortality data is used to calculate the LD50 value using statistical methods such as probit analysis.

Conclusion and Future Directions

The preliminary toxicity data for this compound strongly indicates its potential as a selective insecticide against the Asian citrus psyllid. Its mechanism of action, through the antagonism of nicotinic acetylcholine receptors, is a well-established target for insecticides.

However, for drug development professionals, the lack of mammalian toxicity data is a significant knowledge gap. Future research should prioritize:

-

In vitro cytotoxicity studies: Assessing the IC50 of this compound in a panel of mammalian cell lines (e.g., HepG2, HEK293) to determine its general cytotoxicity.

-

In vivo acute toxicity studies: Determining the LD50 of this compound in a rodent model (e.g., mice or rats) via relevant routes of administration (e.g., oral, dermal).

-

Receptor binding assays: Quantifying the binding affinity of this compound to various subtypes of mammalian nAChRs to predict potential off-target effects.

A comprehensive understanding of the mammalian toxicity profile of this compound is essential before its potential as a therapeutic agent can be considered. The information presented in this guide serves as a foundational resource for directing these future investigations.

References

- 1. Discovery of this compound as an Eco-Friendly Insecticide against Asian Citrus Psyllid from the Endophyte Aspergillus aculeatus GC-147-5 and Its Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acute toxicity of paraherquamide and its potential as an anthelmintic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anthelmintic paraherquamides are cholinergic antagonists in gastrointestinal nematodes and mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Paraherquamide E

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and synthesized protocol for the total synthesis of Paraherquamide E, a member of the complex prenylated indole alkaloid family. The paraherquamides have garnered significant interest due to their potent anthelmintic properties. The synthetic strategies outlined herein are primarily based on the extensive work of the Robert M. Williams research group, who have pioneered the total synthesis of several members of this family, including the closely related Paraherquamide A.

The core synthetic challenge lies in the stereocontrolled construction of the intricate bicyclo[2.2.2]diazaoctane ring system and the substituted proline moiety. The protocols described are a composite of established methodologies for the synthesis of key fragments and analogous transformations reported for related paraherquamides.

Retrosynthetic Analysis

A plausible retrosynthetic analysis for this compound is outlined below. The strategy hinges on the coupling of two key fragments: a functionalized indole portion and a stereochemically rich piperazinedione derived from a substituted proline. The central bicyclo[2.2.2]diazaoctane core is envisioned to be formed via a key intramolecular Sₙ2' cyclization.

Caption: Retrosynthetic analysis of this compound.

Synthesis of Key Intermediates

The successful total synthesis of this compound relies on the efficient and stereocontrolled preparation of two key building blocks: the substituted α-alkyl-β-methylproline derivative and the functionalized indole moiety.

Stereocontrolled Synthesis of the α-Alkyl-β-methylproline Ring System

The synthesis of the crucial substituted 2R-allyl-3S-methylproline ethyl ester has been reported and serves as a key intermediate for Paraherquamides E and F.[1] The following table summarizes the key steps and reported yields.

| Step | Reaction | Reagents and Conditions | Product | Yield (%) |

| 1 | 5-exo-trig cyclization | Zinc enolate in an unactivated alkene | Pyrrolidine derivative | N/A |

| 2 | Stereocontrolled alkylation | Enolate from 3S-methyl-pyrrolidine-1,2R-dicarboxylic acid 1-tert-butyl ester 2-ethyl ester | Substituted pyrrolidine | N/A |

| Overall (6 steps) | --- | --- | 2R-allyl-3S-methylproline ethyl ester | 24 |

Experimental Protocol: Stereocontrolled Alkylation (Illustrative)

Note: This is a generalized protocol based on similar reactions and should be optimized for the specific substrate.

-

To a solution of the 3S-methyl-pyrrolidine-1,2R-dicarboxylic acid 1-tert-butyl ester 2-ethyl ester in anhydrous THF at -78 °C under an argon atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 eq.) dropwise.

-

Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

-

Add the alkylating agent (e.g., allyl iodide, 1.2 eq.) dropwise to the enolate solution.

-

Allow the reaction mixture to warm slowly to room temperature and stir for 12-16 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired α-alkylated product.

Synthesis of the Functionalized Indole Fragment

The synthesis of the indole fragment can be adapted from the methods developed for the total synthesis of Paraherquamide A. This typically involves the construction of a suitably protected and functionalized indole core ready for coupling with the piperazinedione fragment.

Assembly of the Core Structure and Final Steps

The endgame of the synthesis involves the coupling of the two key fragments, formation of the bicyclo[2.2.2]diazaoctane core, and subsequent functional group manipulations to complete the synthesis of this compound.

Key Transformations and Methodologies

The following table outlines the crucial transformations, drawing parallels from the well-established total synthesis of Paraherquamide A.

| Step | Transformation | Key Methodologies and Reagents |

| 1 | Fragment Coupling | Nucleophilic substitution or cross-coupling reactions to link the indole and piperazinedione moieties. |

| 2 | Intramolecular Sₙ2' Cyclization | Diastereoselective cyclization to form the bicyclo[2.2.2]diazaoctane core. |

| 3 | Late-Stage Functionalization | Introduction of the requisite oxidation patterns and protecting group removal. |

Experimental Workflow: Intramolecular Sₙ2' Cyclization

The intramolecular Sₙ2' cyclization is a cornerstone of the synthetic strategy for the paraherquamide family.[2] The following diagram illustrates the general workflow for this key transformation.

Caption: Workflow for the key intramolecular Sₙ2' cyclization.

Experimental Protocol: Intramolecular Sₙ2' Cyclization (General)

-

Dissolve the acyclic precursor in a suitable anhydrous solvent (e.g., THF, toluene) under an inert atmosphere (argon or nitrogen).

-

Cool the solution to a low temperature (typically -78 °C to 0 °C).

-

Add a strong, non-nucleophilic base (e.g., KHMDS, LHMDS) dropwise to the solution.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Carefully quench the reaction with a proton source, such as saturated aqueous ammonium chloride.

-

Allow the mixture to warm to room temperature and perform a standard aqueous workup.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate in vacuo.

-

Purify the resulting bicyclic product by flash column chromatography.

Conclusion

The total synthesis of this compound is a challenging but achievable endeavor for researchers in natural product synthesis and medicinal chemistry. The strategies and protocols outlined in this document, based on the pioneering work on the paraherquamide family, provide a solid foundation for the successful synthesis of this potent anthelmintic agent. The key to success lies in the careful, stereocontrolled synthesis of the advanced intermediates and the execution of the crucial intramolecular Sₙ2' cyclization. This synthetic access will undoubtedly facilitate further biological evaluation and drug development efforts centered on the paraherquamide scaffold.

References

Application Notes and Protocols for the Analytical Characterization of Paraherquamide E

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of Paraherquamide E, a spiro-oxindole alkaloid with potential therapeutic applications. The following sections detail the protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Application Note:

HPLC-UV is a fundamental technique for the initial assessment of the purity of this compound isolates and for its quantification. The method separates this compound from other components of a mixture based on its polarity. The UV detector provides a quantitative response based on the chromophores present in the molecule's structure. This method is crucial for preliminary analysis and quality control.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.

-

Sample Preparation:

-

Accurately weigh 1 mg of the dried extract or purified sample containing this compound.

-

Dissolve the sample in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.

-

Vortex the solution for 1 minute to ensure complete dissolution.

-

Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (A) and water (B), both with 0.1% formic acid.

-

Gradient: Start with 30% A, ramp to 95% A over 20 minutes, hold for 5 minutes, and then return to initial conditions to re-equilibrate the column.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

UV Detection: Monitor at the absorbance maximum of this compound (typically determined by a DAD scan, estimated to be in the range of 220-300 nm).

-

Data Presentation:

| Parameter | Value |

| Retention Time (tR) | To be determined experimentally |

| UV Absorbance Maximum (λmax) | To be determined experimentally |

| Purity (%) | To be calculated from the peak area |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Application Note:

LC-MS is a powerful technique for the confirmation of the molecular weight of this compound and for its structural elucidation through fragmentation analysis. The high sensitivity and selectivity of MS make it ideal for detecting and identifying this compound even at low concentrations. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Experimental Protocol:

-

Instrumentation: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer like a Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

-

Sample Preparation: The same procedure as for HPLC-UV analysis is followed. A more dilute sample may be required depending on the sensitivity of the mass spectrometer.

-

LC Conditions:

-

Column: A C18 UHPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (A) and water (B), both with 0.1% formic acid.

-

Gradient: A similar gradient to the HPLC-UV method can be used, but may be optimized for better separation and ionization efficiency.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

-

MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Gas Flow Rates: Optimized for the specific instrument.

-

Scan Range: m/z 100-1000 for full scan analysis.

-

Fragmentation (MS/MS): Collision-induced dissociation (CID) with varying collision energies to obtain fragment ions.

-

Data Presentation:

| Parameter | Value |

| Molecular Formula | C₂₈H₃₅N₃O₄ |

| Exact Mass | 493.2628 |

| Observed [M+H]⁺ (m/z) | To be determined experimentally |

| Major Fragment Ions (m/z) | To be determined from MS/MS spectra |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note:

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound.[1] 1D NMR (¹H and ¹³C) provides information about the chemical environment of the hydrogen and carbon atoms, while 2D NMR experiments (e.g., COSY, HSQC, HMBC) are used to establish the connectivity between atoms and confirm the overall structure.

Experimental Protocol:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

-

Sample Preparation:

-

Dissolve 5-10 mg of highly purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

-

Transfer the solution to a 5 mm NMR tube.

-

-

NMR Experiments:

-

¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, coupling constants, and integration of all proton signals.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all carbon atoms. DEPT experiments can be used to distinguish between CH, CH₂, and CH₃ groups.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular skeleton.

-

-

Data Presentation:

¹H NMR Data (Example format)

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| e.g., 7.26 | d | 8.0 | 1H | Ar-H |

| ... | ... | ... | ... | ... |

¹³C NMR Data (Example format)

| Chemical Shift (ppm) | Assignment |

| e.g., 175.0 | C=O |

| ... | ... |

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the characterization of this compound.

This diagram outlines the process from the initial extraction of this compound from its fungal source to its final structural confirmation using a combination of chromatographic and spectroscopic techniques.

Signaling Pathway (Hypothetical)

While the direct signaling pathway of this compound is a subject of ongoing research, it is known to have anthelmintic properties. A hypothetical workflow for investigating its mechanism of action is presented below.

This diagram illustrates a potential workflow to elucidate the signaling pathway and mechanism of action of this compound as an anthelmintic agent.

References

Application Notes and Protocols for HPLC-UV Analysis of Paraherquamide E

Introduction

Paraherquamide E is a member of the paraherquamide class of oxindole alkaloids, which are of interest in drug development due to their potent anthelmintic activity. Accurate and reliable analytical methods are essential for the quantification of this compound in various matrices during research, development, and quality control. This document provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. The described method is based on established principles for the analysis of related indole alkaloids and provides a robust starting point for method development and validation.

Principle

This method utilizes reversed-phase HPLC (RP-HPLC) to separate this compound from other components in the sample matrix. The separation is achieved on a C18 stationary phase with a gradient elution using a mobile phase consisting of an aqueous buffer and an organic modifier (acetonitrile). Detection and quantification are performed by monitoring the UV absorbance at a specific wavelength where this compound exhibits significant absorption.

I. Experimental Protocols

1. Materials and Reagents

-

This compound analytical standard (purity ≥98%)

-

HPLC grade acetonitrile

-

HPLC grade methanol

-

Ammonium acetate (analytical grade)

-

Formic acid (analytical grade)

-

Deionized water (18.2 MΩ·cm)

-

0.22 µm syringe filters

2. Instrumentation

-

HPLC system equipped with a binary pump, autosampler, column oven, and UV-Vis detector.

-

Analytical balance

-

pH meter

-

Vortex mixer

-

Sonicator

3. Preparation of Solutions

-

Mobile Phase A (Aqueous): 10 mM Ammonium acetate in water, adjusted to pH 4.5 with formic acid. Filter through a 0.22 µm membrane filter.

-

Mobile Phase B (Organic): Acetonitrile.

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (e.g., 90% Mobile Phase A: 10% Mobile Phase B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

4. HPLC-UV Chromatographic Conditions

The following table summarizes the recommended chromatographic conditions for the analysis of this compound.

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | A: 10 mM Ammonium acetate (pH 4.5) in water; B: Acetonitrile |

| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| UV Detection Wavelength | 225 nm and 280 nm |

5. Sample Preparation

-

For Bulk Drug Substance: Accurately weigh and dissolve the sample in methanol to obtain a theoretical concentration within the calibration range. Dilute with the initial mobile phase composition as necessary.

-

For Formulations: The sample preparation will depend on the formulation matrix. A generic extraction procedure may involve:

-

Grinding or homogenizing the sample.

-

Extracting a known amount of the sample with methanol or a suitable solvent.

-

Sonicating and/or shaking to ensure complete extraction.

-

Centrifuging to pelletize insoluble excipients.

-

Diluting the supernatant with the initial mobile phase to a concentration within the calibration range.

-

-

Final Step for all Samples: Filter the final solution through a 0.22 µm syringe filter before injection into the HPLC system.

6. Analysis Procedure

-

Equilibrate the HPLC system with the initial mobile phase composition (90% A: 10% B) until a stable baseline is achieved.

-

Inject a blank (initial mobile phase) to ensure no carryover or system contamination.

-

Inject the series of working standard solutions to generate a calibration curve.

-

Inject the prepared sample solutions.

-

After each run, the column should be washed and re-equilibrated to the initial conditions.

II. Data Presentation

Method Validation Parameters

The following table presents typical performance characteristics that should be evaluated during method validation. The values provided are illustrative and should be determined experimentally.

| Parameter | Expected Performance |

| Linearity (R²) | ≥ 0.999 |

| Range | 1 - 100 µg/mL |

| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |

| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |

| Precision (%RSD) | Intraday: ≤ 2.0%; Interday: ≤ 3.0% |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Specificity | No interference from blank or placebo at the retention time of this compound |

| Robustness | The method should be robust to small, deliberate changes in flow rate, column temperature, and mobile phase pH. |

III. Visualization

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the HPLC-UV analysis of this compound.

Caption: Workflow for this compound analysis by HPLC-UV.

Signaling Pathway Diagram

A signaling pathway is not applicable for this analytical method. The diagram above illustrates the experimental workflow.

Application Note & Protocol: Paraherquamide E Larval Motility Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthelmintic resistance is a growing global challenge in both veterinary and human medicine, necessitating the discovery and development of new nematicidal agents with novel mechanisms of action. Paraherquamide E, a member of the spiro-oxindole alkaloid class of compounds, has demonstrated significant efficacy against a range of parasitic nematodes. Its primary mode of action is the induction of flaccid paralysis by selectively antagonizing nematode L-type nicotinic acetylcholine receptors (nAChRs)[1][2][3]. This distinct mechanism makes it a promising candidate for combating resistance to existing drug classes, such as macrocyclic lactones and benzimidazoles[1].

The larval motility assay is a fundamental in vitro tool for evaluating the efficacy of anthelmintic compounds. By quantifying the reduction in larval movement upon exposure to a test compound, researchers can determine key potency metrics like the half-maximal inhibitory concentration (IC50). This application note provides a detailed protocol for conducting a larval motility assay to assess the activity of this compound against third-stage larvae (L3) of parasitic nematodes, such as Haemonchus contortus.

Principle of the Assay

The assay is based on the principle that viable, healthy nematode larvae exhibit constant, vigorous movement. When exposed to an effective anthelmintic like this compound, which targets the neuromuscular system, larval motility is inhibited in a dose-dependent manner[4][5]. The degree of paralysis is quantified by microscopic observation or automated tracking systems and is used to generate dose-response curves, from which the IC50 value can be derived.

Signaling Pathway of this compound

References

- 1. Paraherquamides – A new hope and great expectations of anthelmintic agents: Computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determinants of Subtype-Selectivity of the Anthelmintic Paraherquamide A on Caenorhabditis elegans Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. avmajournals.avma.org [avmajournals.avma.org]

- 5. avmajournals.avma.org [avmajournals.avma.org]

Application Notes and Protocols for Developing a Stable Formulation of Paraherquamide E for Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paraherquamide E is a complex spirooxindole alkaloid with demonstrated anthelmintic and insecticidal properties. As a promising candidate for further research and potential therapeutic development, the availability of a stable formulation is paramount for obtaining reliable and reproducible results in preclinical studies. This document provides a comprehensive guide to developing a stable formulation of this compound, outlining pre-formulation studies, analytical method development, formulation strategies, and stability testing protocols.

This compound, with the chemical formula C28H35N3O5 and a molecular weight of 493.6 g/mol , belongs to a class of natural products known for their potent biological activities. However, complex molecules like this compound can be susceptible to degradation under various environmental conditions, including hydrolysis, oxidation, and photolysis. A systematic approach to formulation development is therefore essential to identify and mitigate these stability risks.

Pre-formulation Studies

Pre-formulation studies are the first step in developing a stable dosage form. These studies aim to characterize the physicochemical properties of the active pharmaceutical ingredient (API), in this case, this compound.

Solubility Assessment

Understanding the solubility of this compound in various solvents is critical for developing a liquid formulation and for selecting appropriate solvent systems for analytical methods.

Protocol for Solubility Assessment:

-

Solvent Selection: A range of solvents with varying polarities should be tested. A suggested list is provided in Table 1.

-

Sample Preparation: Accurately weigh an excess amount of this compound powder into separate vials for each solvent.

-

Equilibration: Add a known volume of each solvent to the respective vials. The vials should be sealed and agitated at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: After equilibration, centrifuge the samples to separate the undissolved solid. A known volume of the supernatant is carefully removed, diluted appropriately, and analyzed using a suitable quantitative method (e.g., HPLC-UV) to determine the concentration of dissolved this compound.

-

Data Reporting: Express the solubility in mg/mL.

Table 1: Hypothetical Solubility Data of this compound in Common Solvents

| Solvent | Polarity Index | Solubility at 25°C (mg/mL) |

| Water | 10.2 | < 0.1 |

| Propylene Glycol | 6.9 | 5.2 |

| Ethanol | 5.2 | 15.8 |

| Methanol | 6.6 | 25.3 |

| Dimethyl Sulfoxide (DMSO) | 7.2 | > 100 |

| Acetonitrile | 5.8 | 30.1 |

| Dichloromethane | 3.1 | 45.7 |

Solid-State Characterization

For solid formulations, understanding the solid-state properties of this compound is crucial. Techniques such as Differential Scanning Calorimetry (DSC) to determine melting point and purity, and X-ray Powder Diffraction (XRPD) to identify the crystalline form, are recommended.

Analytical Method Development: Stability-Indicating HPLC Method

A robust stability-indicating analytical method is the cornerstone of any formulation development program. This method must be able to accurately quantify the parent compound and separate it from any potential degradation products.

Protocol for HPLC Method Development:

-

Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase Screening:

-

Aqueous Phase: Buffered solutions at different pH values (e.g., pH 3, 5, and 7) should be evaluated.

-

Organic Phase: Acetonitrile and methanol are common choices.

-

Gradient Elution: A gradient elution is recommended to ensure the separation of the parent peak from any early or late-eluting impurities. A typical starting gradient could be 10-90% organic phase over 20 minutes.

-

-

Detection Wavelength: Determine the UV absorbance maximum (λmax) of this compound using a UV-Vis spectrophotometer.

-

Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation studies must be performed. This involves subjecting a solution of this compound to various stress conditions to intentionally generate degradation products.

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidation: 3% H2O2 at room temperature for 24 hours.

-

Thermal Degradation: Heat a solid sample at 80°C for 48 hours.

-

Photodegradation: Expose a solution to UV light (ICH Q1B guidelines).

-

-

Method Validation: The final method must be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Table 2: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B in 20 min, hold at 90% B for 5 min, return to 10% B in 1 min, and re-equilibrate for 4 min. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 280 nm |

| Injection Volume | 10 µL |

Formulation Development Strategies

Based on the pre-formulation data, a suitable formulation strategy can be developed. For research purposes, a simple solution or suspension is often preferred.

Solubilization Approaches

Given the likely poor aqueous solubility of this compound, several strategies can be employed to develop a solution formulation.

-

Co-solvents: Using a mixture of solvents can enhance solubility. Based on the hypothetical solubility data, a mixture of propylene glycol and ethanol could be a good starting point.

-

pH Adjustment: If this compound has ionizable groups, adjusting the pH of the formulation with buffering agents can significantly improve solubility.

-

Surfactants: Non-ionic surfactants like Polysorbate 80 or Cremophor EL can be used to create micellar solutions that can solubilize hydrophobic compounds.

Stabilization Approaches

To prevent chemical degradation, the following excipients can be considered:

-

Antioxidants: If the molecule is susceptible to oxidation, adding antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid can improve stability.

-

Buffering Agents: Maintaining a specific pH where the compound is most stable is crucial. Citrate or phosphate buffers are commonly used.

-

Chelating Agents: EDTA can be added to chelate metal ions that may catalyze degradation reactions.

Excipient Compatibility Studies

It is essential to ensure that the chosen excipients do not negatively interact with this compound.

Protocol for Excipient Compatibility Study:

-

Binary Mixtures: Prepare binary mixtures of this compound with each proposed excipient in a 1:1 ratio.

-

Stress Conditions: Store the mixtures under accelerated conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2-4 weeks).

-

Analysis: Analyze the samples at initial and final time points using the stability-indicating HPLC method. The appearance of new degradation peaks or a significant loss of the parent compound indicates an incompatibility.

Experimental Protocols

Protocol for Preparation of a 10 mg/mL this compound Solution Formulation

-

Vehicle Preparation: In a suitable container, mix 40% (v/v) Propylene Glycol, 10% (v/v) Ethanol, and 50% (v/v) of a 50 mM citrate buffer (pH 4.0).

-

Antioxidant Addition: If required, dissolve BHT to a final concentration of 0.01% (w/v) in the vehicle.

-

Dissolution of this compound: Slowly add the accurately weighed this compound powder to the vehicle while stirring continuously until it is completely dissolved. Gentle warming may be used if necessary.

-

Final Volume Adjustment: Adjust the final volume with the vehicle.

-

Filtration: Filter the final solution through a 0.22 µm filter to sterilize and remove any particulate matter.

-

Storage: Store the formulation in amber glass vials at 2-8°C, protected from light.

Protocol for Accelerated Stability Testing

-

Sample Preparation: Prepare a batch of the final formulation and dispense it into multiple vials.

-

Storage Conditions: Place the vials in stability chambers maintained at the following conditions:

-

5°C ± 3°C (Long-term)

-

25°C ± 2°C / 60% RH ± 5% RH (Long-term)

-

40°C ± 2°C / 75% RH ± 5% RH (Accelerated)

-

-

Time Points: Pull samples for analysis at pre-determined time points. For an accelerated study, typical time points are 0, 1, 3, and 6 months.

-

Analysis: At each time point, analyze the samples for the following:

-

Appearance (color, clarity, precipitation)

-

pH

-

Assay of this compound (using the validated HPLC method)

-

Degradation products (using the validated HPLC method)

-

-

Data Evaluation: The rate of degradation at accelerated conditions can be used to predict the shelf-life at the recommended storage condition.

Table 3: Example Accelerated Stability Data for a this compound Formulation

| Time Point | Storage Condition | Assay (%) | Total Degradants (%) | Appearance | pH |

| 0 | - | 100.0 | < 0.1 | Clear, colorless solution | 4.0 |

| 1 Month | 40°C/75% RH | 98.5 | 1.5 | Clear, colorless solution | 4.1 |

| 3 Months | 40°C/75% RH | 95.2 | 4.8 | Clear, colorless solution | 4.2 |

| 6 Months | 40°C/75% RH | 90.1 | 9.9 | Clear, pale yellow solution | 4.3 |

Visualizations

Caption: Workflow for this compound formulation development.

Caption: Protocol for accelerated stability testing.

Caption: Potential degradation pathways for this compound.

Conclusion

The development of a stable formulation for a research compound like this compound is a systematic process that requires careful consideration of its physicochemical properties. By following the protocols outlined in this application note, researchers can develop a robust formulation that will ensure the integrity of the compound throughout their studies, leading to more accurate and reliable experimental outcomes. The provided tables and diagrams serve as a template for organizing and visualizing the experimental plan and results.

Application Notes and Protocols for Paraherquamide E Target Identification Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for identifying and characterizing the molecular target of Paraherquamide E, a member of the oxindole alkaloid family with known anthelmintic and insecticidal properties. The primary molecular target of the paraherquamide class of compounds has been identified as the nicotinic acetylcholine receptor (nAChR), where they act as antagonists. This document outlines the protocols for key experiments to confirm and characterize this interaction for this compound.

Introduction to this compound and its Target

This compound belongs to a class of mycotoxins that have demonstrated potent activity against various parasites, including nematodes and insects. The mode of action for this class of compounds is the disruption of cholinergic neuromuscular transmission. Specifically, they act as antagonists at nicotinic acetylcholine receptors (nAChRs), which are critical components of the nervous system in many organisms. By blocking these receptors, paraherquamides induce flaccid paralysis in susceptible species. Target identification and validation studies are crucial for understanding the precise mechanism of action, determining selectivity, and guiding further drug development efforts.

Quantitative Data Summary

While specific binding affinities and inhibitory concentrations for this compound are not extensively reported in the public domain, data for closely related and structurally similar paraherquamide analogs provide valuable insights into the expected potency. The following table summarizes key quantitative data for paraherquamide compounds acting on nAChRs.

| Compound | Target Receptor/Organism | Assay Type | Value | Reference |

| Paraherquamide A | Ascaris suum muscle | Schild Analysis (pKB) | Nicotine-sensitive: 5.86, Levamisole-sensitive: 6.61 | [1][2] |

| 2-deoxy-paraherquamide | Ascaris suum muscle | Schild Analysis (pKB) | Levamisole-sensitive: 5.31, Bephenium-sensitive: 6.07 | [1][2] |

| 2-deoxoparaherquamide | Human α3 ganglionic nAChR | Ca2+ flux assay (IC50) | ~9 µM | [3] |

| 2-deoxoparaherquamide | Human muscle-type nAChR | Ca2+ flux assay (IC50) | ~3 µM | [3] |

| This compound | Oncopeltus fasciatus (nymph) | Insecticidal Activity (LD50) | 0.089 µ g/nymph | [4] |

Experimental Protocols

Detailed methodologies for key experiments in the target identification and validation of this compound are provided below.

Protocol 1: Radioligand Binding Assay for nAChR

This protocol is designed to determine the binding affinity of this compound to nAChRs using a competitive binding assay with a known radiolabeled ligand.

Materials:

-

This compound

-

Membrane preparation from cells expressing the target nAChR subtype (e.g., from transfected HEK293 cells or nematode muscle tissue)

-

Radioligand (e.g., [³H]-Epibatidine or [¹²⁵I]-α-Bungarotoxin)

-

Binding Buffer (e.g., 20 mM Tris-HCl, pH 7.5, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)

-

Wash Buffer (Binding Buffer with 0.1% BSA)

-

Unlabeled competitor (e.g., Nicotine) for non-specific binding determination

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in Binding Buffer.

-

In a microtiter plate, add 50 µL of the membrane preparation to each well.

-

Add 25 µL of either Binding Buffer (for total binding), unlabeled competitor (for non-specific binding), or the this compound dilution.

-

Add 25 µL of the radioligand at a concentration near its Kd.

-

Incubate the plate at room temperature for 2-3 hours to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold Wash Buffer.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the bound radioactivity using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50 of this compound, which can then be converted to a Ki value.

Protocol 2: Affinity Chromatography for Target Pull-Down

This protocol describes the use of immobilized this compound to capture its binding partners from a cell lysate.

Materials:

-

This compound analog with a linker for immobilization

-

Affinity resin (e.g., NHS-activated sepharose beads)

-

Cell lysate from a relevant source (e.g., nematode tissue or cells expressing nAChRs)

-

Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, protease inhibitors)

-

Wash Buffer (e.g., Lysis Buffer with reduced detergent concentration)

-

Elution Buffer (e.g., high salt buffer, pH change, or a solution of a competing ligand)

-

SDS-PAGE and mass spectrometry reagents

Procedure:

-

Covalently couple the this compound analog to the affinity resin according to the manufacturer's instructions.

-

Equilibrate the this compound-coupled resin with Lysis Buffer.

-

Incubate the cell lysate with the equilibrated resin for 2-4 hours at 4°C with gentle rotation.

-

As a negative control, incubate lysate with an unconjugated resin.

-

Wash the resin extensively with Wash Buffer to remove non-specific binders.

-

Elute the bound proteins using the Elution Buffer.

-

Analyze the eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining.

-

Excise specific protein bands that appear in the this compound pull-down but not in the control.

-

Identify the proteins by mass spectrometry (e.g., LC-MS/MS).

Protocol 3: Proteomic Analysis of Target Engagement (Cellular Thermal Shift Assay - CETSA)

This protocol outlines a method to verify the direct binding of this compound to its target protein in a cellular context by measuring changes in protein thermal stability.

Materials:

-

Intact cells expressing the target nAChR

-

This compound

-

PBS (Phosphate-Buffered Saline)

-

Lysis Buffer with protease inhibitors

-

Equipment for heating samples (e.g., PCR thermocycler)

-

Western blotting or mass spectrometry equipment

Procedure:

-

Treat intact cells with either vehicle control or this compound at a desired concentration and incubate.

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in Lysis Buffer and divide into aliquots.

-

Heat the aliquots to a range of different temperatures for a fixed time (e.g., 3 minutes).

-

Cool the samples and centrifuge to pellet precipitated proteins.

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of the target protein remaining in the supernatant by Western blotting or quantitative mass spectrometry.

-

Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates direct target engagement.

Protocol 4: Schild Analysis for Functional Antagonism

This protocol determines the nature of the antagonism (competitive vs. non-competitive) and the antagonist's affinity (pA₂) using a functional assay, such as electrophysiology or a muscle contraction assay.

Materials:

-

A functional preparation (e.g., Xenopus oocytes expressing nAChRs, or isolated nematode muscle)

-

An agonist for the nAChR (e.g., Acetylcholine or Levamisole)

-

This compound

-

Physiological buffer appropriate for the preparation

Procedure:

-

Obtain a control concentration-response curve for the agonist.

-

Wash the preparation to remove the agonist.

-

Incubate the preparation with a fixed concentration of this compound for a sufficient time to reach equilibrium.

-

In the continued presence of this compound, generate a new concentration-response curve for the agonist.

-

Repeat steps 2-4 with increasing concentrations of this compound.

-

Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in the absence of the antagonist) for each concentration of this compound.

-

Construct a Schild plot by plotting log(dose ratio - 1) versus the log of the molar concentration of this compound.

-

A linear plot with a slope of 1 is indicative of competitive antagonism. The x-intercept of the regression line provides the pA₂ value, which is the negative logarithm of the antagonist's dissociation constant (Kb).

Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

Caption: Signaling pathway of this compound antagonism at the nAChR.

Caption: Experimental workflow for affinity chromatography-based target identification.

Caption: Logical flow of a Schild analysis experiment.

References

- 1. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubcompare.ai [pubcompare.ai]

- 4. conductscience.com [conductscience.com]

Application Notes and Protocols for High-Throughput Screening of Paraherquamide E Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paraherquamide E and its analogs represent a promising class of anthelmintic compounds with a mode of action distinct from many currently used drugs, making them valuable candidates in the face of growing drug resistance. These oxindole alkaloids induce flaccid paralysis in nematodes by acting as antagonists of nicotinic acetylcholine receptors (nAChRs) located on the muscle cells of these parasites.[1][2] This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound analogs to identify novel and potent anthelmintic agents. The protocols cover both phenotypic screening using the model organism Caenorhabditis elegans and target-based screening against nematode nAChRs.

Mechanism of Action: Antagonism of Nicotinic Acetylcholine Receptors

This compound and its analogs exert their anthelmintic effect by blocking the action of acetylcholine (ACh), the primary excitatory neurotransmitter at the nematode neuromuscular junction.[2][3] This antagonism prevents the influx of cations through the nAChR ion channel, leading to hyperpolarization of the muscle cell membrane and subsequent flaccid paralysis. Studies have shown that paraherquamides can selectively target different subtypes of nematode nAChRs, such as the levamisole-sensitive (L-type) and nicotine-sensitive (N-type) receptors.[1][2] This selectivity provides opportunities for the development of compounds with improved efficacy and safety profiles.

Data Presentation: Anthelmintic Activity of Paraherquamide Analogs

The following tables summarize quantitative data on the activity of Paraherquamide and its analogs from various studies. This data can be used as a reference for hit validation and structure-activity relationship (SAR) studies.

Table 1: In Vitro Activity of Paraherquamide Analogs against Haemonchus contortus Larvae

| Compound | MIC50 (µg/mL) | Reference |

| Paraherquamide | 31.2 | [4] |

| 14-de-hydroxy Paraherquamide (VM54159) | 15.6 | [4] |

Table 2: Binding Affinity of Paraherquamide Analogs to C. elegans Membranes

| Compound | Apparent Dissociation Constant (Kd) (nM) | Reference |

| Paraherquamide | 263 | [5] |

| Various Analogs | Correlated with nematocidal activity | [5] |

Table 3: Computational Docking Scores of Paraherquamide Analogs against Ls-AchBP

| Compound | Docking Score (kcal/mol) | MM-GBSA (kcal/mol) |

| Paraherquamide K | -9.531 | -65.43 |

| Mangrovamide A | -9.287 | -63.21 |

| Chrysogenamide A | -9.112 | -60.89 |

| ... (data for 45 other analogs available in the source) | ... | ... |

Experimental Protocols

Protocol 1: Phenotypic High-Throughput Screening using C. elegans Motility Assay

This protocol describes a whole-organism HTS assay to identify this compound analogs that impair the motility of C. elegans.

Materials:

-

C. elegans Bristol N2 (wild-type) strain

-

Nematode Growth Medium (NGM) agar plates

-

E. coli OP50 bacteria

-

M9 buffer

-

S-medium

-

96-well or 384-well microtiter plates

-

This compound analog library dissolved in DMSO

-

Automated liquid handling system

-

Automated microscope or plate reader capable of tracking worm movement

Methodology:

-

Synchronization of C. elegans Culture:

-

Grow C. elegans on NGM plates seeded with E. coli OP50.

-

Wash gravid adult worms from plates with M9 buffer.

-

Treat with a bleach/NaOH solution to dissolve adults and release eggs.

-

Wash the eggs repeatedly with M9 buffer to remove residual bleach.

-

Allow eggs to hatch in M9 buffer without food for 24-48 hours to obtain a synchronized population of L1 larvae.

-

-

Assay Preparation:

-

Transfer a defined number of synchronized L1 larvae to NGM plates with E. coli OP50 and incubate at 20°C until they reach the L4 larval stage (approximately 48 hours).

-

Wash the L4 larvae off the plates with S-medium and adjust the concentration to a desired number of worms per well (e.g., 20-50 worms in 50 µL).

-

-

Compound Plating and Incubation:

-